SAG hydrochloride vs. Purmorphamine: >300-Fold Higher Potency in Hedgehog Pathway Activation Assays
SAG hydrochloride activates the Hedgehog pathway with an EC50 of 3 nM in the Shh-LIGHT2 cell-based luciferase reporter assay . In contrast, Purmorphamine, another commonly used Smoothened agonist, exhibits an EC50 of 1 µM for inducing osteoblast differentiation and an IC50 of ~1.5 µM for blocking BODIPY-cyclopamine binding to Smo . This represents a >333-fold difference in potency for pathway activation, requiring significantly lower concentrations of SAG hydrochloride to achieve equivalent or greater biological effects.
| Evidence Dimension | Hedgehog pathway activation potency |
|---|---|
| Target Compound Data | EC50 = 3 nM (Shh-LIGHT2 luciferase assay) |
| Comparator Or Baseline | Purmorphamine: EC50 = 1 µM (osteoblast differentiation), IC50 = ~1.5 µM (BODIPY-cyclopamine binding displacement) |
| Quantified Difference | SAG hydrochloride is ~333-fold more potent in pathway activation assays |
| Conditions | Shh-LIGHT2 cells (NIH 3T3 fibroblasts with Gli-dependent firefly luciferase and constitutive Renilla luciferase reporters) for SAG HCl; C3H10T1/2 cells for Purmorphamine osteoblast differentiation; HEK293T cells for Purmorphamine binding displacement |
Why This Matters
The 333-fold potency difference means SAG hydrochloride achieves maximal pathway activation at concentrations that avoid the high-dose off-target effects and cytotoxicity associated with micromolar concentrations of Purmorphamine, enabling more physiologically relevant experimental conditions.
